Butanetetracarboxylic acid

説明

Significance and Research Trajectory of Butanetetracarboxylic Acid

The research trajectory of this compound is marked by a consistent focus on its application as a safe and effective cross-linking agent. The primary driver for this research has been the increasing demand for environmentally friendly and non-toxic alternatives to formaldehyde-based resins, which have been traditionally used in the textile industry to impart wrinkle resistance to fabrics. globalgrowthinsights.com Formaldehyde is a known carcinogen, and its use in textile finishing poses health risks to both factory workers and consumers. researchgate.netnih.gov BTCA has emerged as one of the most promising formaldehyde-free substitutes, offering excellent performance in terms of wrinkle resistance and durability of the finish. researchgate.netglobalgrowthinsights.com

The significance of BTCA extends beyond the textile industry. Researchers are actively exploring its use in a variety of other fields:

Polymer Chemistry: BTCA serves as a monomer or cross-linking agent in the synthesis of specialized polymers, including polyimides and polyesters. sigmaaldrich.comnih.gov These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in high-performance materials.

Biomaterials and Drug Delivery: The ability of BTCA to react with natural polymers has led to investigations into its use in biomaterials. For instance, it has been used to modify starch and other polysaccharides for applications in drug delivery systems and biodegradable plastics.

Water Treatment: BTCA-based polymers have been studied for their potential as adsorbents for the removal of heavy metal ions from wastewater. The multiple carboxylic acid groups can chelate with metal ions, facilitating their removal.

Coatings and Adhesives: As a component in resin formulations, BTCA can improve the adhesion, hardness, and durability of coatings and adhesives. sigmaaldrich.com

The ongoing research on BTCA is focused on optimizing its performance, reducing its cost, and expanding its applications. This includes the development of more efficient catalytic systems for the cross-linking reaction, the synthesis of novel BTCA-based polymers with tailored properties, and the exploration of its use in combination with other functional molecules to create multifunctional materials.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C8H10O8 |

| Molar Mass | 234.16 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 195-205 °C |

| Solubility | Soluble in water and alcohol |

| Primary Application | Formaldehyde-free cross-linking agent for textiles |

Historical Context and Evolution of this compound Research

The research and development of this compound can be traced back to the mid-20th century, with significant advancements occurring in the latter half of the century driven by the need for safer textile finishing agents.

A key milestone in the history of BTCA research was the work conducted by the U.S. Department of Agriculture (USDA) in the 1980s. Recognizing the health concerns associated with formaldehyde, USDA scientists extensively investigated polycarboxylic acids as potential replacements. Their research identified BTCA as a highly effective cross-linking agent for cotton, capable of imparting excellent durable press properties. nih.gov This pioneering work laid the foundation for the commercial development of BTCA-based finishing systems.

The evolution of BTCA research has been closely linked to advancements in synthetic chemistry and catalysis. Early synthesis methods for BTCA were often complex and resulted in low yields. However, subsequent research has led to the development of more efficient and cost-effective production processes. One common method involves the oxidation of tetrahydrophthalic anhydride (B1165640). wikipedia.org Various catalytic systems, including those based on vanadium and other transition metals, have been explored to improve the efficiency of this oxidation reaction. nih.gov

In the 1990s, as environmental regulations became more stringent and consumer awareness of chemical safety grew, research into BTCA intensified. This period saw a surge in patents and academic publications related to the application of BTCA in textile finishing. nih.gov The focus of this research was not only on demonstrating the efficacy of BTCA but also on optimizing the application process, including the development of suitable catalysts and curing conditions to maximize performance and minimize fabric strength loss. researchgate.net

More recently, the research focus has expanded to explore the full potential of BTCA beyond textiles. The 21st century has witnessed a diversification of BTCA research into areas such as advanced polymers, biomaterials, and nanotechnology. sigmaaldrich.commdpi.comcellulosechemtechnol.ro For example, researchers have investigated the use of BTCA to create functionalized nanoparticles and to modify the surface of various materials to enhance their properties. cellulosechemtechnol.ro This ongoing evolution of BTCA research underscores its continued importance as a versatile and valuable chemical compound with a wide range of potential applications.

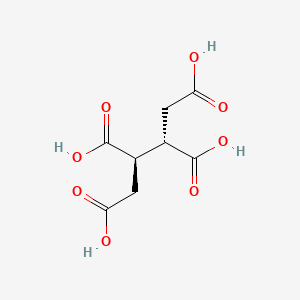

Structure

3D Structure

特性

IUPAC Name |

(2R,3S)-butane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAUUQHSCNMCAU-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-58-8, 4534-68-3 | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Butane-1,2,3,4-tetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A3KY454MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Butanetetracarboxylic Acid

Advanced Synthetic Routes for Butanetetracarboxylic Acid Production

The production of 1,2,3,4-butanetetracarboxylic acid has evolved from traditional methods to more sophisticated and environmentally conscious approaches. These modern routes aim to improve yield, reduce environmental impact, and enhance process safety.

Environmentally Benign Synthesis Approaches for this compound

In the pursuit of green chemistry, significant efforts have been made to develop cleaner synthesis methods for BTCA. nih.gov Traditional methods, such as nitric acid oxidation, are often associated with harsh reaction conditions, equipment corrosion, and the generation of hazardous waste. google.com

A prominent green alternative is the hydrogen peroxide oxidation method. google.com This approach is considered a "clean, green" chemical synthesis process and has garnered extensive attention. google.com One such method involves the oxidative cleavage of the carbon-carbon double bonds of cyclic olefins, like 1,2,3,6-tetrahydrophthalic acid anhydride (B1165640), using hydrogen peroxide in the presence of a heteropolyacid catalyst, such as 12-tungstophospholic acid. nih.gov This process can achieve high yields, with one study reporting an 87% yield of 1,2,3,4-butanetetracarboxylic acid. nih.govresearchgate.net A patented method describes an oxidation reaction/water evaporation coupling technology where tetrahydrophthalic anhydride (THPA) and a water-soluble hydrogen peroxide solution are added simultaneously with a catalyst, followed by heating and continuous water recovery to produce BTCA. google.comgoogle.com This avoids the more complex and potentially hazardous steps of stepwise hydrolysis and reoxidation. google.com

Comparison of BTCA Synthesis Methods

| Method | Oxidant | Precursor | Key Features | Reported Yield | Citations |

|---|---|---|---|---|---|

| Traditional Oxidation | Nitric Acid | Δ-4-tetrahydrophthalic anhydride | Strong equipment corrosion, process can be explosive, produces spent acid and requires tail gas processing. | Not specified | google.comgoogleapis.com |

| Hydrogen Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | 1,2,3,6-Tetrahydrophthalic acid anhydride | Considered a "clean, green" process; avoids corrosive acids and hazardous by-products. | 87% | google.comnih.govresearchgate.net |

| Oxidation/Evaporation Coupling | Hydrogen Peroxide (H₂O₂) | Tetrahydrophthalic anhydride (THPA) | Integrated process combining oxidation and water removal, avoiding stepwise reactions. | 81% | google.com |

Electrochemical Synthesis Techniques for this compound Derivatives

Electrochemical synthesis offers a distinct and powerful alternative for producing derivatives of this compound. Electrons serve as an inherently "environmentally friendly" reagent at the point of use, making electrosynthesis an attractive route. scielo.br Industrial electrosynthesis has been successfully applied to a variety of organic compounds. scielo.br

One of the key electrochemical routes relevant to BTCA is the electrohydrodimerization of dialkyl maleates to produce tetraalkyl butanetetracarboxylates. googleapis.com This process is a foundational step, as the resulting tetraesters can then be hydrolyzed to yield the final 1,2,3,4-butanetetracarboxylic acid. googleapis.comgoogle.com This method has been part of processes developed by companies like Monsanto for the production of BTCA from dimethyl maleate. scielo.br The hydrolysis of the tetraalkyl esters, such as tetramethyl-1,2,3,4-butanetetracarboxylate (TMBTC), can be achieved using an acid catalyst like sulfuric acid or benzenesulfonic acid, with nearly quantitative yields under optimized conditions. googleapis.comgoogle.com

While direct electrochemical synthesis of BTCA itself is less commonly detailed, the synthesis of its ester precursors is a well-established industrial application of electrochemistry, highlighting the technique's potential for producing valuable chemical intermediates. scielo.brscispace.com

Derivatization and Analog Synthesis of this compound

The four carboxylic acid groups of BTCA provide multiple reaction sites, making it an ideal precursor for a wide range of derivatives, including esters, anhydrides, and polymers.

Synthesis of Ester Derivatives of this compound

The esterification of this compound is a primary transformation, widely used to create cross-linking agents and functional materials. The reaction involves the carboxyl groups of BTCA and the hydroxyl groups of an alcohol. ontosight.ai

A major application of this reaction is the cross-linking of cellulose (B213188) in cotton fabrics to impart wrinkle resistance. cellulosechemtechnol.ro In this process, BTCA reacts with the hydroxyl groups of cellulose to form ester bonds. cellulosechemtechnol.roresearchgate.net This esterification is typically catalyzed by alkali metal salts, such as sodium hypophosphite (SHP), which facilitates the reaction at lower temperatures (160-180 °C) than would otherwise be required. cellulosechemtechnol.roresearchgate.net The formation of ester linkages between BTCA and cellulose macromolecules has been confirmed using Fourier transform infrared (FT-IR) spectroscopy. cellulosechemtechnol.ro The extent of esterification can be quantified by analyzing the ratio of ester to carboxylate peak intensities in the FTIR spectrum. core.ac.uk

Beyond cellulose, BTCA can be esterified with other polyols. For instance, it is a component in the synthesis of complex polymers through esterification with molecules like 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol). ontosight.ai Gemini (B1671429) surfactants with semifluoroalkyl groups have also been synthesized as diesters of BTCA. researchgate.net The synthesis of its tetra-tert-butyl ester has been reported as a route to producing the purified acid. nih.gov

Formation of Anhydride Intermediates in this compound Systems

A crucial aspect of BTCA's reactivity, particularly in cross-linking applications, is the formation of cyclic anhydride intermediates. acs.org BTCA can form a dianhydride, which consists of two succinic anhydride-like rings. wikipedia.org This intermediate, 1,2,3,4-butanetetracarboxylic dianhydride (BDA), is highly reactive towards nucleophiles like hydroxyl and amine groups. ossila.com

The formation of the anhydride from BTCA typically requires heat. researchgate.net For pure BTCA, the temperature of anhydride formation is around 204°C, which is very close to its melting point. researchgate.net However, in the presence of catalysts like sodium hypophosphite (SHP), the anhydride intermediate can be generated at a much lower temperature, around 150°C. researchgate.net This catalytic effect is attributed to a reduction in the number of hydrogen bonds within the BTCA molecules, which favors the formation of the anhydride. researchgate.net The presence of dimethyl sulfone (MSM) has also been shown to facilitate anhydride formation at lower temperatures by interrupting hydrogen bonding. nih.gov

The anhydride is the active intermediate that goes on to esterify cellulose. researchgate.netacs.org The reaction mechanism involves the dehydration between two adjacent carboxyl groups of BTCA to form the five-membered anhydride ring, which is then attacked by a hydroxyl group from cellulose. researchgate.netnih.gov The formation of the anhydride can be simulated using computational methods, which show the rotation of adjacent carboxyl groups into position, followed by the formation of the C-O bond and elimination of a water molecule. nih.govresearchgate.net The dianhydride can also be prepared by reacting BTCA with acetic anhydride in a solvent like diglyme (B29089) or dioxane. google.com

Conditions for BTCA Anhydride Formation

| Condition | Catalyst/Additive | Temperature | Key Observation | Citations |

|---|---|---|---|---|

| Pure BTCA | None | ~204°C | Formation temperature is near the melting point. | researchgate.net |

| BTCA with SHP | Sodium Hypophosphite (SHP) | ~150°C | Catalyst significantly lowers the required temperature. | researchgate.net |

| BTCA with MSM | Dimethyl Sulfone (MSM) | Lowered Curing Temperature | MSM interrupts H-bonds, facilitating anhydride formation. | nih.gov |

| Synthetic Preparation | Acetic Anhydride | 45°C | Used for direct synthesis of the dianhydride product. | google.com |

Synthesis of Polymeric and Supramolecular Precursors Involving this compound

This compound is a fundamental precursor for synthesizing a variety of polymers and complex supramolecular structures due to its tetrafunctionality. researchgate.netwikipedia.org It can act as a cross-linking agent or a monomer in polymerization reactions. sciencepublishinggroup.com

As a cross-linking agent, BTCA is used to form networks within existing polymers. A well-documented example is its use in creating anti-wrinkle cotton fabrics by cross-linking cellulose chains. cellulosechemtechnol.roresearchgate.net Each BTCA molecule can form up to two ester linkages with hydroxyl groups on adjacent cellulose chains. researchgate.net Similarly, BTCA has been used to graft cyclodextrins onto polypropylene (B1209903) biomaterials, forming a cross-linked polymer that adheres to the fiber network. sciencepublishinggroup.com This modification alters the surface properties of the material. sciencepublishinggroup.com

In polymer synthesis, BTCA serves as a building block. It can be polymerized with other molecules like 2,2-bis(hydroxymethyl)-1,3-propanediol and 3-hydroxy-2,2-dimethylpropanal (B31169) to form complex polyesters with high molecular weight and thermal stability, suitable for coatings and adhesives. ontosight.ai Water-soluble and insoluble β-cyclodextrin polymers have been prepared using 1,2,3,4-butanetetracarboxylic dianhydride as a cross-linker. researchgate.net These polymers have applications in adsorbing pollutants from water. researchgate.net Furthermore, BTCA has been used to modify poly(ethylene-co-vinyl alcohol) (EVOH) nanofibrous aerogels, creating materials with a high capacity for protein absorption. mdpi.com

BTCA is also instrumental in the field of supramolecular chemistry. Its carboxylate groups can coordinate with metal ions to form coordination polymers. wikipedia.org For example, it reacts with zinc and cadmium to create one-dimensional coordination polymers. tandfonline.com A novel 3D supramolecular network has been constructed based on dicobalt-carboxylate units linked by BTCA. researchgate.net In another example, a self-crosslinking supramolecular complex of BTCA and 2-hydroxypropyl-β-cyclodextrin was used to passivate defects in perovskite materials for optoelectronics. oaepublish.com It can also be a component in the synthesis of imine-based covalent organic frameworks (COFs) in environmentally friendly aqueous solutions. csic.es

Analogues of this compound for Specialized Applications (e.g., GlaGla analogue)

The structural versatility of this compound (BTCA) allows for its use as a foundational scaffold in the synthesis of various analogues designed for highly specific functions. By modifying its carboxylic acid groups or using the carbon backbone as a structural template, researchers have developed novel molecules with tailored properties for applications ranging from biomedicine to materials science. These synthetic transformations yield analogues that mimic biological molecules, act as specialized surfactants, or form the basis of advanced polymeric materials.

The GlaGla Analogue: A Biomimetic for Metal Binding

A significant area of research has focused on the development of 1,1,4,4-butanetetracarboxylic acid as a structural analogue for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (GlaGla). nih.gov Gla-containing proteins are crucial in biological processes such as blood coagulation, where their unique calcium-binding properties are essential. Molecular modeling studies indicated that the four carboxylic acid groups of 1,1,4,4-BTCA could adopt a conformation strikingly similar to the four gamma-carboxylic acid moieties in a GlaGla dipeptide, making it an excellent candidate for mimicking its metal-chelating function. nih.govresearchgate.net

The synthesis of this analogue, specifically 1,1,4,4-butanetetracarboxylic acid, is achieved via its tert-butyl ester, which is subsequently characterized using methods like NMR, mass spectroscopy, and elemental analysis. nih.govresearchgate.net The primary application for this analogue lies in its ability to bind divalent metal ions. Researchers have determined its equilibrium binding constants with protons (H+), calcium (Ca(II)), and magnesium (Mg(II)) ions using pH and Ca(II) ion-selective electrode titrations. nih.gov The results confirmed that the binding affinities of the BTCA analogue are comparable to those of GlaGla peptides with blocked termini, validating its use as a simplified model for studying the complex metal-binding environments in proteins like prothrombin. nih.govresearchgate.netnih.gov

| Property | 1,1,4,4-Butanetetracarboxylic Acid (GlaGla Analogue) | di-gamma-carboxyglutamic acid (GlaGla) Peptides |

| Mimicked Structure | Four γ-carboxy acid groups of GlaGla | Metal-binding domain |

| Synthesis Route | Via the tert-butyl ester of 1,1,4,4-BTCA | Peptide synthesis |

| Metal Ion Binding | Binds Ca(II) and Mg(II) ions | Binds Ca(II) and Mg(II) ions |

| Binding Constant Similarity | Found to be similar to GlaGla peptides with blocked termini for H+, Ca(II), and Mg(II) | Serves as the benchmark for metal binding in coagulation proteins |

Analogues for Materials Science and Chemical Industries

Beyond biomimicry, BTCA analogues have been developed for a variety of specialized applications in materials science. These analogues are typically derivatives where the carboxylic acid groups are reacted to form esters or are used to cross-link other molecules.

Gemini Surfactants: 1,2,3,4-Butanetetracarboxylic acid has been used to synthesize novel gemini surfactants. researchgate.net In this application, semifluoroalkyl groups are attached as ester segments at the 1,4- or 2,3-positions of the BTCA backbone. researchgate.net These specialized surfactants exhibit excellent surface tension reducing capabilities and form rigid monolayer films at the air-water interface, making them suitable for applications in advanced coatings and surface modifications. researchgate.net

Polymeric Aerogels for Protein Separation: BTCA has been grafted onto ethylene (B1197577) vinyl alcohol (EVOH) polymeric nanofibrous aerogels to create a functional material with a high capacity for protein absorption. mdpi.com In this context, BTCA acts as a modifying agent, introducing abundant carboxylic acid ligands onto the aerogel surface. mdpi.com The resulting EVOH/BTCA nanofibrous aerogels show an outstanding static protein absorption capacity and can be used for selective protein extraction, such as isolating lysozyme (B549824) from egg whites. mdpi.comresearchgate.net

Single-Ion Polymer Electrolytes: A polymeric analogue of BTCA has been synthesized for potential use in lithium-ion batteries. The process involves creating a silylation derivative of 1,2,3,4-butanetetracarboxylic acid, which then reacts with lithium tetramethanolatoborate to form a novel polymer, LiPBAB. rsc.org This material is a single-ion polymer electrolyte (SIPE), which can offer advantages like high thermal stability and a high lithium transference number, crucial for safer and more efficient batteries. rsc.org

Wood Modification: In the field of wood science, 1,2,3,4-butanetetracarboxylic acid is used in combination with polyols like D-sorbitol and sucrose (B13894) to create cross-linking networks within the wood structure. aalto.fi This treatment modifies the wood's properties, although it can lead to a compromise between improved dimensional stability and mechanical strength. aalto.fi

The table below summarizes these diverse analogues and their specialized functions.

| Analogue/Derivative Type | BTCA Precursor | Synthetic Transformation | Specialized Application |

| GlaGla Analogue | 1,1,4,4-Butanetetracarboxylic acid | Synthesis via tert-butyl ester | Mimicking metal-binding sites of GlaGla peptides nih.govresearchgate.net |

| Gemini Surfactants | 1,2,3,4-Butanetetracarboxylic acid | Esterification with semifluoroalkyl groups | Advanced surface tension reduction and monolayer film formation researchgate.net |

| Protein-Absorbing Aerogels | 1,2,3,4-Butanetetracarboxylic acid | Grafting onto EVOH nanofibrous aerogels | High-efficiency protein absorption and separation mdpi.com |

| Single-Ion Polymer Electrolyte | 1,2,3,4-Butanetetracarboxylic acid | Silylation followed by polymerization with a lithium salt | Component for advanced lithium-ion batteries rsc.org |

| Wood Composites | 1,2,3,4-Butanetetracarboxylic acid | Cross-linking with polyols (e.g., D-sorbitol) | Improvement of wood dimensional stability aalto.fi |

Butanetetracarboxylic Acid As a Cross Linking Agent in Advanced Materials Science

Cross-linking Mechanisms and Kinetic Studies of Butanetetracarboxylic Acid

The efficacy of 1,2,3,4-butanetetracarboxylic acid (BTCA) as a cross-linking agent, particularly for cellulosic substrates, is rooted in its ability to form stable ester bonds. This process is not a simple, single-step reaction but a more complex pathway involving intermediate structures and influenced by various reaction conditions.

The cross-linking of cellulosic materials by BTCA is fundamentally an esterification reaction where the carboxylic acid groups of BTCA react with the hydroxyl groups of cellulose (B213188). usda.gov This reaction creates ester linkages that form a durable network within the cellulose structure, imparting properties such as improved wrinkle resistance in fabrics. usda.govsci-hub.se

The reaction is understood to proceed in a step-by-step manner. sci-hub.seresearchgate.net It is theorized that BTCA first forms an anhydride (B1165640) intermediate, which is a more reactive species. acs.orgresearchgate.net This anhydride then reacts with a hydroxyl group on a cellulose chain, grafting the BTCA molecule onto it. sci-hub.se Subsequently, the grafted BTCA can form a second anhydride, which then reacts with another cellulose chain, completing the cross-link. sci-hub.se Due to steric hindrance and the specifics of the reaction mechanism, not all four of BTCA's carboxyl groups can form cross-links with cellulose. researchgate.net Each BTCA molecule is thought to generate a maximum of two ester linkages with cellulose hydroxyls. researchgate.net

Studies combining Fourier transform infrared (FTIR) spectroscopy and two-dimensional correlation spectroscopy have provided deeper insights into the specific reaction sites. acs.orgresearchgate.net These investigations confirm that BTCA anhydride is the active intermediate that esterifies with cellulose hydroxyl groups. acs.orgresearchgate.net More specifically, the primary hydroxyl group at the O(6)-H(6) position and the secondary hydroxyl at the O(2)-H(2) position of the cellulose molecule are the primary reaction sites. acs.orgresearchgate.net Evidence suggests that the O(6)-H(6) hydroxyl group reacts with the BTCA anhydride earlier than the O(2)-H(2) group. acs.org Furthermore, research indicates that the carboxyl groups on the C1 and C4 positions of the BTCA molecule exhibit higher reactivity. acs.org

The formation of a cyclic anhydride intermediate is a critical step in the cross-linking mechanism of BTCA with cellulosic substrates. sci-hub.seaip.org BTCA, in its pure form, dehydrates to form this anhydride when heated to temperatures near its melting point, around 204°C. sci-hub.seresearchgate.net However, when BTCA is applied to a cotton fabric, this conversion to an anhydride occurs at significantly lower temperatures. aip.org The presence of a catalyst, such as sodium hypophosphite (SHP), can further reduce the temperature required for anhydride formation to approximately 150°C. sci-hub.seresearchgate.net

This anhydride is the key reactive intermediate that facilitates the esterification of cellulose. sci-hub.seacs.org The process is a two-step reaction: first, the dehydration of two adjacent carboxyl groups on the BTCA molecule to form the anhydride, followed by the esterification reaction between the anhydride and the hydroxyl groups of cellulose. sci-hub.se The anhydride is more susceptible to nucleophilic attack by the hydroxyl groups of cellulose than the original carboxylic acid groups, thus accelerating the cross-linking process. sci-hub.seresearchgate.net

The reactivity of BTCA is not uniform throughout the cross-linking process. A distinction is made between "free BTCA" and "grafted BTCA". sci-hub.se Initially, free BTCA diffuses into the cellulose structure and forms the first ester bond (grafting). sci-hub.se The subsequent reaction of the now-grafted BTCA to form a second ester bond (cross-linking) is dependent on the thermal vibration of the cellulose chains to which it is attached. sci-hub.se

The reaction can be visualized as a sequential process where one anhydride is formed and reacts, followed by the formation and reaction of a second anhydride. sci-hub.se BTCA cannot form two anhydrides simultaneously to esterify with cellulose. sci-hub.se This step-by-step mechanism highlights the importance of anhydride formation as the rate-determining and essential precursor to effective cross-linking.

The kinetics of the cross-linking reaction between BTCA and cellulosic materials have been modeled to better understand and predict the reaction behavior. Studies have shown that the reaction generally follows second-order kinetics. acs.orgchalmers.se This means the reaction rate depends on the concentration of both the BTCA and the accessible hydroxyl groups within the cellulose fibers. acs.orgchalmers.se

Grafting Reaction: The initial reaction where a free BTCA molecule forms the first ester linkage with a cellulose chain. nih.gov

Cross-linking Reaction: The subsequent reaction where the grafted BTCA molecule forms a second ester bond with another cellulose chain. nih.gov

The Arrhenius activation energies for these two steps have been determined to be 86.3 kJ/mol for the grafting reaction and 102.8 kJ/mol for the cross-linking reaction. sci-hub.seresearchgate.net This difference indicates that higher temperatures are more effective at increasing the rate of the cross-linking reaction compared to the grafting reaction. sci-hub.seresearchgate.net

The reaction is also significantly influenced by the concentration of the BTCA finishing solution. At high concentrations, BTCA molecules tend to aggregate, which hinders their diffusion into the cellulose fibers and reduces the kinetic constants of the grafting reaction. tandfonline.com In such cases, the grafting step becomes the rate-determining factor for the entire process. tandfonline.com Conversely, at lower concentrations, the kinetic constants for grafting are larger than those for cross-linking, making the cross-linking step the rate-determiner. tandfonline.com

Role of Anhydride Formation and Reactivity in this compound Cross-linking Systems

Catalytic Systems in this compound Cross-linking

Catalysts play a pivotal role in the BTCA cross-linking process, primarily by lowering the required curing temperature and accelerating the reaction rate, making the industrial application of BTCA more feasible. sci-hub.se

A variety of catalysts have been investigated for the esterification cross-linking of cellulose with BTCA. Sodium hypophosphite (SHP) is one of the most effective and commonly used catalysts. sci-hub.seresearchgate.net It significantly promotes the formation of the BTCA anhydride intermediate at lower temperatures. sci-hub.seresearchgate.net The mechanism involves the SHP reacting with the BTCA anhydride to form BTCA-SHP compounds. sci-hub.seresearchgate.net These compounds have a lower electron cloud density on their carbonyl groups, making them much more reactive and susceptible to attack by the hydroxyl groups in cellulose. sci-hub.seresearchgate.net

Alkali metal salts of hydroxy acids, such as sodium citrates, have also been studied as effective catalysts. tandfonline.com These compounds can serve a dual role, acting as both a catalyst for the esterification by BTCA and as an extender. tandfonline.com Other non-phosphorus catalysts, including various carboxylates, have been explored as alternatives to SHP. researcher.life Among these, sodium formate (B1220265) (SF) has shown performance nearly equivalent to SHP, significantly decreasing the temperature required for anhydride formation and accelerating the esterification reaction. researcher.life

The performance of a catalyst is not only dependent on its chemical nature but also on its physical properties, such as diffusibility and affinity for both BTCA and cellulose. researchgate.net

Diffusibility: Smaller catalyst anions, like the SHP anion, can diffuse more deeply into the cellulose fibers. This leads to more extensive cross-linking but can also result in greater tensile strength loss in the treated fabric. researchgate.net

Affinity: A lower affinity of the catalyst to both BTCA and cellulose can accelerate the cross-linking reaction. researchgate.net

The catalytic efficiency of anions has also been linked to their valence. Divalent anions from catalysts like pyrophosphoric acid (PPA) have been found to be more efficient than monovalent anions in catalyzing the esterification between BTCA anhydride and cellulose. nih.gov Sodium L-glutamate has also been reported as an efficient catalyst, promoting anhydride formation and esterification. researchgate.net

Both pH and temperature are critical parameters that significantly influence the effectiveness of the catalytic system in BTCA cross-linking.

Temperature: Temperature directly affects the rates of both anhydride formation and the subsequent esterification reactions. sci-hub.se Higher curing temperatures generally lead to a higher degree of cross-linking. sci-hub.se For instance, at a relatively low temperature of 130°C, only a small fraction of BTCA reacts and cross-links with cellulose. sci-hub.se As the temperature increases, for example to 170°C, the extent of both reacted and cross-linked BTCA increases dramatically, leading to significantly improved material properties. sci-hub.se The activation energies for the grafting and cross-linking reactions (86.3 kJ/mol and 102.8 kJ/mol, respectively) quantitatively demonstrate that the cross-linking step is more sensitive to temperature changes. sci-hub.se Catalysts like sodium formate work by lowering the temperature at which the crucial BTCA anhydride intermediate forms. researcher.life

pH: The pH of the finishing bath plays a critical role, particularly in how the catalyst functions. For different catalysts, there are optimum pH values that maximize performance. researchgate.net The pH affects the state of the catalyst anions in the solution. For instance, with pyrophosphoric acid (PPA) as a catalyst, the valence and relative concentration of the PPA anions are pH-dependent. nih.gov Studies have shown that a pH of 2.8 leads to higher wrinkle recovery angles and ester absorbance, indicating more effective cross-linking. nih.gov This is attributed to the higher efficiency of divalent PPA anions, which are more prevalent at this pH. nih.gov

Alkaline salts with lower pKa1 values for their corresponding acids are generally more effective catalysts because they result in a lower pH and a higher concentration of acid anions in the finishing bath, which assists in the esterification reaction. nih.gov However, the pH also influences a competing reaction: the acidic degradation of cellulose. researchgate.net Therefore, the optimal pH is a balance between promoting the desired cross-linking reaction and minimizing undesirable damage to the substrate. researchgate.net

Investigation of Catalyst Affinity and Performance in this compound Reactions

Applications in Textile Engineering and Polymer Modification with this compound

This compound (BTCA) has emerged as a significant cross-linking agent in advanced materials science, particularly within textile engineering and polymer modification. Its ability to form stable ester bonds with hydroxyl-rich substrates, such as cellulose and various polymers, has led to substantial advancements in creating materials with enhanced performance characteristics. As a non-formaldehyde-based cross-linker, BTCA offers a more environmentally friendly alternative to traditional finishing agents, driving research into its diverse applications.

Anti-wrinkle Finishing of Cellulosic Fabrics using this compound

This compound is recognized as a highly effective and promising formaldehyde-free cross-linking agent for the anti-wrinkle treatment of cellulosic fabrics like cotton. nih.gov The process involves the esterification of the hydroxyl groups within the cellulose molecules by the carboxylic acid groups of BTCA, creating a cross-linked network that imparts dimensional stability and crease resistance to the fabric. nih.govacs.org This treatment significantly improves the durable press properties of the textile material. researchgate.net

The conventional method for applying BTCA requires a high curing temperature, typically around 180°C, in the presence of a catalyst such as sodium hypophosphite (SHP). nih.govacs.org While effective, these high temperatures can lead to a reduction in the fabric's tensile strength and increased energy consumption, which has hindered its widespread industrial adoption. nih.govacs.org

Recent research has focused on strategies to lower the curing temperature. One novel approach involves the use of dimethyl sulfone (MSM) as an additive in the finishing bath. nih.govacs.org MSM, an eco-friendly compound, facilitates the diffusion of BTCA into the amorphous regions of the cellulose and interrupts the noncovalent hydrogen bonds within the cellulose structure. nih.gov This action enhances the reactivity of both the grafting and cross-linking reactions, making it possible to achieve comparable anti-wrinkle performance at a reduced curing temperature of approximately 160°C. nih.govacs.org

The effectiveness of the anti-wrinkle treatment is often evaluated by measuring the Wrinkle Recovery Angle (WRA). Studies have demonstrated the direct impact of additives like MSM on improving WRA at lower temperatures.

| Additive Concentration (MSM wt%) | Wrinkle Recovery Angle (WRA) at 160°C |

| 0 | 253.0° |

| 2 | 260.5° |

| 4 | 265.1° |

| 6 | 269.3° |

| 8 | 268.9° |

| Data sourced from studies on novel strategies for anti-wrinkle cotton fabrics. nih.govacs.org |

While BTCA finishing is highly effective for wrinkle resistance, it can affect the color properties of naturally colored cottons. Research has shown that BTCA treatment can decrease the shade depth of both brown and green naturally colored cotton fabrics. emerald.com However, the same treatment can significantly improve the color fastness to home laundering, likely due to the cross-linking of pigments within the fibers. emerald.com The effect on light fastness varies depending on the cotton type, with minimal improvement observed for green cotton and a decrease for brown cotton. emerald.com

Functionalization of Polymeric and Nanocellulosic Materials by this compound Cross-linking

The application of this compound extends beyond traditional textiles to the functionalization of advanced materials like polymers and nanocellulose. nih.govmdpi.com BTCA's ability to act as a cross-linker is pivotal in creating novel materials with tailored properties for biomedical and environmental applications. nih.govresearchgate.net

In the realm of nanocellulose, BTCA is used to create cross-linked networks that enhance the material's stability, particularly in wet conditions, a common drawback of hydrophilic nanocellulose-based products. diva-portal.org The esterification reaction between BTCA and the abundant hydroxyl groups on the surface of nanocellulose introduces covalent bonds that fortify the structure. diva-portal.org This process is essential for developing robust nanocellulose-based membranes for applications such as ion transport and water filtration. mdpi.comdiva-portal.org For instance, BTCA-modified composite membranes, when activated with sodium bicarbonate, have shown high adsorption efficiency for heavy metal ions from water. mdpi.com

The functionalization process involves treating aqueous suspensions of cellulose nanofibers with BTCA and a catalyst like sodium hypophosphite. slu.se This introduces carboxylic acid groups onto the nanocellulose surface, which can then be used for further reactions, such as grafting other molecules or nanoparticles. nih.govslu.se

Research has also explored the use of BTCA to create hydrogels and other bionanocomposites. For example, BTCA has been used to cross-link β-cyclodextrin in the presence of poly(vinyl alcohol) to synthesize anionic nanosponges. mdpi.com These materials have demonstrated high efficacy in adsorbing cationic contaminants. mdpi.com

The degree of functionalization and the resulting properties can be controlled by varying the reaction conditions.

| Material System | BTCA Application | Resulting Property/Function |

| Cellulose Nanofibers | Cross-linking agent | Enhanced wet stability for ionic membranes diva-portal.org |

| Cellulose Nanocrystals & Titania | Linker/Spacer | Creation of bionanocomposite films mdpi.com |

| Polyvinyl Alcohol-co-ethylene & CNCs | Modifier for composite membrane | High adsorption for heavy metal ions mdpi.com |

| β-Cyclodextrin & Poly(vinyl alcohol) | Cross-linker | Formation of anionic nanosponges for contaminant removal mdpi.com |

Durable Press Performance Enhancement and Fabric Integrity through this compound Treatment

This compound is highly regarded for its ability to impart excellent durable press (DP) performance to cotton fabrics. researchgate.netresearchgate.net The cross-linking action of BTCA creates a stable cellulosic network that resists wrinkling and maintains a smooth appearance after laundering. researchgate.net This performance makes BTCA a leading formaldehyde-free alternative to traditional N-methylol reagents used in the textile industry. researchgate.net

The major challenge associated with DP finishing, including treatment with BTCA, is the concurrent loss of fabric strength. researchgate.netbohrium.com This loss is attributed to two primary factors: the acid-catalyzed hydrolytic degradation (depolymerization) of cellulose chains during the high-temperature curing process and the embrittlement of the fiber structure caused by the cross-linking itself. researchgate.netbohrium.com The acidity of the BTCA solution and the high curing temperatures are significant contributors to the reduction in tensile strength. researchgate.netbohrium.com

Research has been conducted to understand and mitigate this strength loss. The loss of strength due to acid degradation is an irreversible process, whereas the loss from cross-linking can be reversed by hydrolyzing the ester cross-links under alkaline conditions. bohrium.com Studies have compared BTCA with other polycarboxylic acids to balance DP performance with strength retention. For example, when compared to citric acid, BTCA generally provides superior wrinkle resistance but can also lead to greater strength loss if not optimized. researchgate.net

The table below summarizes typical findings on the properties of cotton fabric treated with BTCA for durable press performance.

| Property | Untreated Cotton | BTCA-Treated Cotton |

| Wrinkle Recovery Angle (WRA) | ~140° | >260° |

| Tensile Strength Retention (%) | 100% | 40-60% |

| Whiteness Index | High | May decrease slightly |

| Note: Values are representative and can vary based on specific treatment conditions (BTCA concentration, catalyst, curing temperature, and time). researchgate.netbohrium.com |

Development of Hybrid Materials via this compound Cross-linking (e.g., nanoparticle integration)

This compound serves as a crucial molecular bridge in the development of advanced hybrid materials, enabling the integration of nanoparticles onto various substrates like cellulose. slu.se This cross-linking capability allows for the creation of multifunctional materials that combine the properties of the substrate with the unique functionalities of the integrated nanoparticles. slu.segoogle.com

A significant area of this research is the fixation of titanium dioxide (TiO₂) nanoparticles onto cellulosic fibers. slu.semdpi.com BTCA acts as a linker or spacer, forming ester bonds with both the hydroxyl groups of cellulose and the surface of the titania nanosol. nih.govslu.se This chemical grafting ensures the durable attachment of the nanoparticles to the fabric or nanocellulose film. slu.semdpi.com The resulting TiO₂/cellulose composites exhibit properties such as high bacteriostatic effects against bacteria like Escherichia coli when exposed to UV light and can be used in drug delivery systems. slu.se

The process typically involves a multi-step treatment. First, the cellulosic material is treated with a BTCA and sodium hypophosphite solution. slu.se Subsequently, the titania nanosol is introduced, and the modification is completed through a curing step. slu.se The formation of ester bonds is confirmed through analytical techniques like FT-IR spectroscopy, which shows characteristic carbonyl stretching bands. mdpi.com

BTCA is also used to create other types of hybrid materials:

Silica (B1680970) Nanoparticle Integration : BTCA can be used as a cross-linking agent to bind silica nanoparticles to textiles, creating water-resistant fabrics. google.com In this application, BTCA links the silica nanoparticles to the textile fibers, improving the durability and fastness of the hydrophobic finish. google.com

Conductive Polymer Composites : In the creation of multifunctional fabrics, BTCA has been used to cross-link composites containing polypyrrole (ppy), magnesium oxide (MgO), and carbon nanotubes (CNT) onto cotton fabric. semanticscholar.org This treatment yields materials with enhanced flame retardancy, UV protection, and antibacterial properties. semanticscholar.org

The versatility of BTCA as a cross-linker is a key enabler for designing a wide range of functional hybrid materials.

| Hybrid Material System | Substrate | Integrated Nanoparticle | Role of BTCA | Key Property of Hybrid Material |

| Cotton/TiO₂ Composite | Cotton Fabric | Titanium Dioxide (TiO₂) | Cross-linking agent | Antibacterial, UV protection slu.se |

| CNC_TiO₂ Bionanocomposite | Cellulose Nanocrystals | Titanium Dioxide (TiO₂) | Linker/Spacer | Drug delivery, Thermal stability mdpi.com |

| Water-resistant Textile | Cotton Fabric | Silica Nanoparticles | Cross-linking agent | Water resistance google.com |

| ppy–MgO–CNT Composite | Cotton Fabric | Polypyrrole, MgO, Carbon Nanotubes | Cross-linking agent | Flame retardancy, Antibacterial semanticscholar.org |

Advanced Applications of Butanetetracarboxylic Acid in Materials Science and Engineering

A Cornerstone in Polymer Chemistry and Resin Formulation

Butanetetracarboxylic acid's reactivity and multifunctional nature make it an invaluable tool for polymer chemists. It serves as a linchpin in creating complex polymeric architectures with tailored properties.

Crafting Specialty Polymers and Resins with this compound

BTCA is instrumental in the synthesis of specialized polymers and resins due to its capacity to form multiple ester or amide linkages. rug.nlcapes.gov.br This tetra-functional acid is a key monomer in the production of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and electrical insulation properties. nih.govnih.govresearchgate.net The synthesis of polyimides often involves the reaction of a dianhydride with a diamine. Butanetetracarboxylic dianhydride (BTCD), a derivative of BTCA, serves as a crucial monomer in this process, leading to the formation of polyimide materials suitable for applications requiring high heat and chemical resilience, such as in electrical insulation coatings and functional polymer films. nih.govnih.govresearchgate.net

Furthermore, BTCA is utilized in the creation of hyperbranched polymers. For instance, a hyperbranched polyamide charring agent has been synthesized through the amidation of BTCA and melamine. ulb.ac.be This resulting polymer, when incorporated into epoxy resins, demonstrates significant flame retardant properties. ulb.ac.be The ability of BTCA to react with compounds like 3-aminopropyltriethoxysilane (B1664141) allows for the synthesis of organic-inorganic hybrid materials, leading to the formation of poly(amic acid)s that can be thermally converted to polyimides with specific periodic arrangements and improved thermal properties. epo.org

The polymerization of BTCA with other molecules can lead to a variety of functional materials. For example, its reaction with cyclodextrins can form crosslinked polymers that can be adhered to materials like polypropylene (B1209903), modifying their surface properties. sci-hub.se

Enhancing Coatings, Adhesives, and Composites with this compound

The crosslinking capabilities of BTCA are extensively leveraged to enhance the performance of coatings, adhesives, and composite materials. rug.nlcapes.gov.br In the realm of adhesives, BTCA has been shown to significantly improve the properties of starch-based adhesives. google.com The incorporation of low concentrations of BTCA can lead to substantial improvements in wet-resistance and bonding times. google.comvot.pl Research has demonstrated that an adhesive containing enzymatically polymerized lignin (B12514952) and a small percentage of BTCA exhibited a notable increase in wet-resistance from 22 to 60 minutes and a reduction in bonding time from 30 to 20 seconds. google.comvot.pl

BTCA also plays a role in the formulation of advanced coatings. It is a component in paint compositions designed to form hard, durable coating layers. ossila.com Its dianhydride derivative is used in the synthesis of polyesters for antireflective coatings, which are crucial in photolithography processes to minimize light reflection and improve pattern definition. google.commetu.edu.tr

In the field of composites, BTCA is used to improve the bond strength between different materials. For example, studies have investigated its use as a pretreatment for dentine to enhance the bond strength of composite resin restorations in dentistry. mdpi.com Furthermore, BTCA has been employed to enhance the properties of xylan/polyvinyl alcohol (PVOH) composite films. By acting as an esterifying agent, BTCA creates a crosslinked network structure, resulting in a more compact film with improved oxygen barrier properties, hydrophobicity, and mechanical strength, making such composites promising for food packaging applications. mdpi.com

| Application Area | Polymer/Material System | Key Improvement with BTCA | Research Finding |

| Adhesives | Starch-based adhesives with enzymatically polymerized lignosulfonates | Improved wet resistance and bonding time | Addition of 1% BTCA increased wet-resistance from 22 to 60 min and decreased bonding time from 30 to 20 s. google.comvot.pl |

| Coatings | Antireflective coatings for photolithography | Component of polyester (B1180765) binder | Used in the synthesis of polyesters that form the basis of antireflective coatings for 193 nm lithography. google.commetu.edu.tr |

| Composites | Xylan/Polyvinyl alcohol (PVOH) films | Enhanced oxygen barrier, hydrophobicity, and mechanical strength | A 20% BTCA loading increased the contact angle from 87.1° to 108.2° and decreased oxygen permeability by 80%. mdpi.com |

| Composites | Dental composites | Potential for improved bond preservation | BTCA pre-conditioning showed comparable performance to 2% chlorhexidine (B1668724) in preserving dentin-composite bond strength over one month. mdpi.com |

Engineering Functional Polymer Materials with this compound

The unique chemical attributes of BTCA enable the development of functional polymers with specific, high-value applications, ranging from advanced imaging technologies to biomedical devices and specialized membranes.

Illuminating Possibilities: Photosensitive Materials and Imaging Applications of this compound

This compound and its derivatives are emerging as important components in the formulation of photosensitive materials, which are the cornerstone of various imaging and lithographic technologies. ekb.eg BTCA is listed as a potential organic acid compound in semiconductor photoresist compositions. google.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics.

In the realm of 3D printing, a compound additive containing BTCA, cellulose (B213188) nanocrystals (CNC), and sodium hypophosphite has been formulated to enhance the connection between the CNC and a photopolymer resin. rug.nl This addition resulted in improved tensile strength, elongation, and Young's modulus of the printed objects. rug.nl

Furthermore, the dianhydride of BTCA is a key ingredient in the synthesis of polyesters used in antireflective coatings for photoresists. google.commetu.edu.tr These coatings are applied to a substrate before the photoresist layer to absorb stray light and prevent reflections that can degrade the quality of the final image. A specific formulation involved reacting this compound dianhydride with (+)-dimethyl L-tartrate to create a polyester that, when formulated into an antireflective coating, demonstrated good performance in 193 nm lithography. metu.edu.tr

While direct synthesis of photosensitive polyimides using BTCA as the primary monomer is an area of active research, the principles of creating such materials are well-established. Generally, photosensitive polyimides are synthesized by incorporating photosensitive groups into the polyimide backbone or as side chains. Given that BTCA is a known monomer for polyimide synthesis, its integration into photosensitive polyimide architectures holds significant potential for creating materials for microelectronics and other high-tech imaging applications. nih.govnih.govresearchgate.net

Building a Better Future: Biomedical Materials Development Incorporating this compound

The biocompatibility and reactivity of this compound make it a valuable compound in the development of materials for biomedical applications. ekb.eg Its ability to crosslink with natural and synthetic polymers allows for the modification of materials to improve their performance within a biological environment.

One notable application is in the modification of polypropylene (PP) for use as a biomaterial. sci-hub.se By using BTCA as a crosslinking agent to graft cyclodextrins onto the surface of PP fibers, a more biocompatible surface can be created. sci-hub.se This modification is achieved by forming a crosslinked polymer of BTCA and cyclodextrins that physically adheres to the fiber network. sci-hub.se

In the field of tissue engineering and drug delivery, BTCA's ability to form polyester networks through polymerization makes it a candidate for creating scaffolds and delivery systems. These networks can be designed to be biodegradable, allowing for the controlled release of therapeutic agents or providing a temporary structure for tissue regeneration.

Furthermore, BTCA has been investigated for its potential to improve the bonding of dental composites to dentin. mdpi.com Pre-treatment of dentin with BTCA has been shown to preserve the bond strength of composite resin restorations over time, with performance comparable to established antimicrobial agents like chlorhexidine. mdpi.com This suggests a potential role for BTCA in enhancing the longevity of dental fillings.

| Biomedical Application | Material System | Role of BTCA | Key Research Finding |

| Biomaterial Surface Modification | Polypropylene (PP) fabrics with cyclodextrins | Crosslinking agent | Forms a stable, adhered polymer network of BTCA and cyclodextrins on the PP surface, enhancing its potential for biomedical use. sci-hub.se |

| Dental Materials | Composite resin bonding to dentine | Dentine pre-treatment agent | BTCA pre-conditioning preserved the micro-tensile bond strength of composite to dentine as effectively as 2% chlorhexidine over a one-month period. mdpi.com |

| Drug Delivery/Tissue Engineering | Polyester networks | Monomer for polymerization | The four carboxylic acid groups of BTCA make it suitable for forming polyester networks for potential use in drug delivery and tissue engineering scaffolds. |

Filtering the Future: Functional Polymeric Membrane Engineering with this compound

This compound plays a crucial role in the engineering of functional polymeric membranes with enhanced properties for various separation processes. ekb.eg Its ability to crosslink polymer chains allows for the tuning of membrane structure and performance.

A significant application of BTCA is in the fabrication of nanocellulose membranes. Crosslinking with BTCA improves the water stability and ionic conductivity of these membranes, making them suitable for applications such as molecular filtration. The ester linkages formed between BTCA and the hydroxyl groups of cellulose increase the wet strength of the membrane.

In the context of solvent filtration, cellulose membranes crosslinked with BTCA have been investigated for their performance in nanofiltration in organic solvents like ethanol (B145695) and dimethyl sulfoxide. The crosslinking modifies the mechanical properties of the membranes and their interactions with solvents and solutes, influencing their rejection characteristics for different molecules. For instance, these membranes have been used for the recovery of solvents from photolithography waste, demonstrating their potential in sustainable industrial processes. ekb.eg

Furthermore, BTCA has been used to modify ethylene-vinyl alcohol (EVOH) nanofibrous aerogels for protein absorption and separation. By grafting BTCA onto the aerogel structure, the material gains abundant absorption ligands, leading to a high capacity for absorbing positively charged proteins. This functionalization enhances the hydrophilicity of the aerogels and provides them with excellent underwater elasticity and compressive fatigue resistance, making them promising for applications in bioseparation and purification.

Electrical Insulator Materials Derived from this compound

This compound (BTCA) serves as a critical building block in the development of advanced electrical insulator materials, primarily through its use in creating polyimides and in the chemical modification of natural polymers like cellulose. Polyimides derived from BTCA are recognized for their excellent thermal resistance, chemical stability, and superior electrical insulating properties. guidechem.comgoogle.com These polymers are synthesized through the condensation polymerization of an alicyclic tetra-acid dianhydride, such as 1,2,3,4-butanetetracarboxylic acid dianhydride (BTCD), with a diamine. guidechem.com The resulting polyimide is a heat-resistant material with exceptional resistance to atomic radiation, making it suitable for demanding applications in the aerospace and microelectronics industries. guidechem.comgoogle.com

In addition to forming polymers, BTCA is employed to enhance the insulating properties of existing materials. One significant application is the modification of cellulose-based kraft paper, a common material in electrical insulation. By treating kraft paper with BTCA, an esterification crosslinking reaction occurs between the carboxylic acid groups of BTCA and the hydroxyl groups of cellulose. researchgate.net This process reduces the number of polar hydroxyl groups within the cellulose structure and forms a cross-linked network. researchgate.net The reduction in molecular polarizability leads to a significant decrease in the dielectric constant and dielectric loss of the insulating paper, enhancing its performance as an insulator. researchgate.net Research has shown that treating kraft paper with a 6 g/L BTCA solution can decrease the dielectric constant by 23.5% and the loss by 36.3%, while maintaining good mechanical and thermal properties. researchgate.net

The versatility of BTCA is also evident in its inclusion in various polymer formulations for cable insulation. It is listed as a component in compositions designed to improve the heat aging and stability of polymeric insulators, which are often based on polyethylene. google.com Furthermore, BTCA is a preferred polycarboxylic acid, along with others like pyromellitic acid and trimellitic acid, in the synthesis of polyamideimides used for insulated wires. These materials offer a combination of mechanical strength, flexibility, and heat resistance. google.com.na

| Treatment | Property | Result | Mechanism |

|---|---|---|---|

| BTCA Esterification Crosslinking of Kraft Paper (6 g/L solution) | Dielectric Constant | Decreased by 23.5% | Reduction of polar hydroxyl groups and formation of a cross-linked cellulose network, leading to reduced molecular polarizability. |

| Dielectric Loss | Decreased by 36.3% |

This compound in Metal-Organic Frameworks and Coordination Polymers

The flexible nature and multiple functional groups of 1,2,3,4-butanetetracarboxylic acid make it an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Its ability to adopt various conformations allows for the formation of diverse and complex structures with potential applications in gas storage, catalysis, and luminescence. tandfonline.com

Ligand Design and Coordination Modes of this compound

As a flexible multidentate ligand, 1,2,3,4-butanetetracarboxylic acid (H₄btca) possesses four carboxyl groups that can be partially or fully deprotonated, leading to a rich variety of coordination modes. tandfonline.com This flexibility is a key aspect of its design as a building block in coordination chemistry, allowing it to bridge metal centers in multiple ways to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. acs.orgtandfonline.com

The coordination behavior of the BTCA ligand is highly dependent on the specific metal ion, the presence of co-ligands, and the synthesis conditions. tandfonline.comacs.org It can act as a simple chelating agent or a bridging ligand connecting multiple metal centers. Common coordination modes observed include:

Monodentate: A single carboxylate oxygen atom coordinates to a metal center.

Bidentate Chelating: Two oxygen atoms from the same carboxylate group coordinate to a single metal ion.

Bridging: The carboxylate groups link two or more metal centers.

For instance, in a copper(II) coordination polymer, the fully deprotonated btca⁴⁻ anion can act as a tetradentate ligand, coordinating to four different Cu(II) ions through four monodentate carboxylates to form a 1D double-chain structure. tandfonline.com In a zinc(II) complex, the partially deprotonated H₂btca²⁻ anion can be tridentate, coordinating to two Zn(II) ions through both monodentate and chelating carboxylate groups, resulting in a 1D single-chain polymer. tandfonline.comtandfonline.com The ability of the butane (B89635) backbone to rotate and bend allows the carboxylate groups to orient themselves to satisfy the coordination geometry of different metal ions, from d-block to f-block elements. acs.org This conformational freedom distinguishes it from rigid ligands like 1,2,4,5-benzenetetracarboxylic acid. researchgate.net

| Complex | BTCA Form | Coordination Mode | Resulting Structure |

|---|---|---|---|

| [Cu(butca)₀.₅(bipy)(H₂O)]ₙ · 2nH₂O | butca⁴⁻ | Tetradentate (four monodentate carboxylates) | 1D Double-Chain Polymer |

| [Zn(H₂butca)(phen)(H₂O)]ₙ · nH₂O | H₂butca²⁻ | Tridentate (monodentate and chelating carboxylates) | 1D Single-Chain Polymer |

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes and MOFs using this compound is typically achieved through solvothermal or hydrothermal methods. researchgate.netresearchgate.net These techniques involve reacting a metal salt with the BTCA ligand in a suitable solvent, often with the addition of a co-ligand (such as 4,4'-bipyridine (B149096) or 1,10-phenanthroline), at elevated temperatures and pressures. tandfonline.comresearchgate.net The choice of metal ion significantly influences the final structure. For example, reacting BTCA with zinc nitrate (B79036) and cerium chloride under similar conditions yields two different MOFs, {[Zn₂(BTCA)]·5H₂O}ₙ and {[CeNa(BTCA)(H₂O)₃]·4H₂O}ₙ, respectively, each with distinct coordination environments and framework structures. acs.org

Other characterization techniques are crucial for a complete understanding of the material. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate groups to the metal centers by observing shifts in the characteristic C=O stretching frequencies. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the frameworks and to determine the temperature ranges in which coordinated solvent molecules are lost. tandfonline.comresearchgate.net Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the synthesized bulk material. researchgate.net

| Complex Formula | Metal Ion | Synthesis Method | Dimensionality | Key Characterization Technique |

|---|---|---|---|---|

| {[Zn₂(BTCA)]·5H₂O}ₙ | Zn(II) | Hydrothermal | 3D | Single-Crystal X-ray Diffraction |

| {[CeNa(BTCA)(H₂O)₃]·4H₂O}ₙ | Ce(III), Na(I) | Hydrothermal | 3D | Single-Crystal X-ray Diffraction |

| [Cu(butca)₀.₅(bipy)(H₂O)]ₙ | Cu(II) | Hydrothermal | 1D | Single-Crystal X-ray Diffraction, IR, TGA |

| {[Mn₂(BTCA)(H₂O)₃]·H₂O}ₙ | Mn(II) | Solvothermal | 3D (4,8-c network) | Single-Crystal X-ray Diffraction, IR, TGA |

Analytical and Spectroscopic Characterization of Butanetetracarboxylic Acid Systems

Spectroscopic Methodologies for Structural Elucidation of Butanetetracarboxylic Acid

Spectroscopic techniques are indispensable for confirming the molecular structure of BTCA and for tracking the chemical changes that occur during its application, such as in the crosslinking of polymers.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. In the context of BTCA, FTIR is instrumental in observing the characteristic absorption bands of the carboxylic acid groups. researchgate.net The spectra of BTCA typically show a broad peak around 3310 cm⁻¹ corresponding to O-H stretching and a strong absorption at approximately 1712 cm⁻¹ due to the C=O stretching of the carboxyl groups. researchgate.net

When BTCA is used to crosslink materials like cellulose (B213188), FTIR can track the esterification reaction. acs.org This is achieved by monitoring the appearance of a new ester carbonyl band and the corresponding decrease in the carboxylic acid band. acs.org The reaction mechanism, which proceeds through a five-membered cyclic anhydride (B1165640) intermediate, can also be supported by FTIR data, as the formation of the anhydride is detectable at curing temperatures above 160 °C. acs.org

Table 1: Key FTIR Peak Assignments for BTCA and its Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3310 | O-H stretching in carboxyl groups | researchgate.net |

| ~2923 | C-H stretching | researchgate.net |

| ~1712 | C=O stretching of carboxyl functions | researchgate.net |

| ~1417 | C-H bending | researchgate.net |

| ~1087 | C-O-C stretching | researchgate.net |

Two-Dimensional Correlation Spectroscopy (2D-COS) provides a more detailed understanding of the reaction dynamics by spreading the spectral data over a second dimension. acs.orgnih.gov This technique can resolve overlapping peaks and reveal the sequence of molecular events during a process like thermal curing. acs.orgvietnamjournal.ru For the esterification of cellulose with BTCA, 2D-COS analysis has shown that the formation of ester groups occurs immediately after the formation of the anhydride intermediate, suggesting a progressive reaction. alfred.edu It has also helped to identify that the esterification reaction primarily occurs in the temperature range of 126 to 142 °C, with the fastest rate at 132 °C. alfred.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of BTCA. ¹H-NMR and ¹³C-NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

The ¹H-NMR spectrum of a silylation derivative of BTCA showed distinct signals at δ 3.80 (2H, d) and δ 3.12 (2H, d), corresponding to the protons on the butane (B89635) backbone, and a signal at δ 0.20 (18H, s) from the silyl (B83357) groups. researchgate.netrsc.org

¹³C-NMR spectroscopy further confirms the structure of BTCA and its derivatives. For instance, in cyclodextrin (B1172386) nanosponges cross-linked with BTCA, characteristic peaks for the carbonyl carbons of the ester and carboxylic acid groups appear around 173.6 ppm, while the carbons of the butane backbone are observed at approximately 42.3 ppm. researchgate.net

Table 2: Representative NMR Data for BTCA Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 3.80 (d), 3.12 (d) | Protons on the butane backbone (silylated derivative) | researchgate.netrsc.org |

| ¹³C | ~173.6 | Carbonyl carbons (ester and carboxyl) | researchgate.net |

| ¹³C | ~42.3 | Butane backbone carbons | researchgate.net |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of BTCA, providing confirmation of its identity and purity. researchgate.net The exact mass of BTCA is 234.0375672974 g/mol . In an MS2 mass spectrum of 1,2,3,4-Butanetetracarboxylic acid, with a precursor m/z of 233.0302908 [M-H]⁻, prominent peaks can be observed at m/z values of 215.019726, 233.030291, 127.040068, 171.029897, and 99.008768. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures containing BTCA. researchgate.netoup.com This technique has been employed to analyze both reagent-grade and industrial-grade BTCA, confirming the low level of impurities in the industrial product. researchgate.net

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. Studies on BTCA have revealed its ability to form different crystalline structures, including polymorphs and hydrates. cambridge.orgacs.org For example, a new polymorph of 1-benzothiophene-2-carboxylic acid (BTCA) was found to crystallize in the C2/c space group with specific cell parameters. cambridge.org The structure consists of hydrogen-bonded dimers of BTCA molecules. cambridge.org

The crystal structure of metal-organic frameworks (MOFs) incorporating BTCA has also been investigated. rsc.org For instance, a zinc-based complex, [Zn₂(btca)(H₂O)₄], was found to have a monoclinic crystal system. mdpi.com XRD analysis is also used to confirm the presence of BTCA on modified surfaces, such as on cotton fibers or in composite materials. nih.govresearchgate.net

Table 3: Crystallographic Data for a BTCA Polymorph

| Parameter | Value | Reference |

| Crystal System | Monoclinic | cambridge.org |

| Space Group | C2/c | cambridge.org |

| a (Å) | 14.635(4) | cambridge.org |

| b (Å) | 5.8543(9) | cambridge.org |

| c (Å) | 19.347(3) | cambridge.org |

| β (°) | 103.95(1) | cambridge.org |

| V (ų) | 1608.8(6) | cambridge.org |

| Z | 8 | cambridge.org |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for this compound Analysis

Thermal and Morphological Characterization Techniques for this compound Modified Materials

Understanding the thermal behavior and morphology of materials treated with BTCA is crucial for their application, particularly in areas requiring thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of BTCA-modified materials. For example, TGA of BTCA-grafted polymeric nanofibrous aerogels showed that the grafting of BTCA altered the degradation profile of the original polymer. mdpi.com The analysis of BTCA with different alkaline catalysts also revealed changes in its thermal decomposition. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. DSC studies on BTCA have identified various hydrates, such as BTCA·H₂O and BTCA·2H₂O, and have shown endothermic peaks corresponding to transitions between anhydrous forms of BTCA. acs.orgfigshare.com When used to treat materials like polypropylene (B1209903), DSC analysis has shown a decrease in the crystallinity of the treated sample. diva-portal.org

Table 4: Thermal Analysis Data for BTCA and its Hydrates

| Material | Technique | Observation | Temperature (°C) | Reference |

| BTCA·H₂O | TG | Weight loss (dehydration) | 119-122 | acs.org |

| BTCA·H₂O | DSC | Endothermic peaks (transitions) | 121-123 and 135-148 | acs.org |

| BTCA·2H₂O | TG | Dehydration | - | acs.orgfigshare.com |

| BTCA·2H₂O | DSC | Endothermic peaks (transitions) | 131-132 or 165-167 | acs.org |

| BTCA-treated Polypropylene | DSC | Decrease in crystallinity | - | diva-portal.org |

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro and nano-scale. rockymountainlabs.com When applied to substrates modified with this compound (BTCA), SEM reveals significant changes in surface texture and structure. For instance, in the modification of cotton fabrics, SEM images have demonstrated the presence of nano silver particles on the surface of BTCA-treated samples. nih.gov Similarly, when used as a crosslinking agent for xylan/poly(vinyl alcohol) composite films, SEM analysis showed that the addition of BTCA resulted in a more compact and defect-free surface compared to the untreated film. mdpi.com

In another application, the functionalization of poly (ethylene-co-vinyl alcohol) (EVOH) nanofibrous aerogels with BTCA was studied using SEM, which revealed the structural characteristics of the modified aerogels. mdpi.com The morphology of microcapsules grafted onto cotton using BTCA as a crosslinking agent has also been characterized by SEM, showing regularly shaped spherical microcapsules in the 10–90μm size range. researchgate.net Furthermore, SEM has been employed to observe the surface morphology and cross-section of bacterial cellulose cross-linked with BTCA, confirming the preserved structure of the modified material. bas.bg

Energy Dispersive Spectroscopy (EDS) is an analytical technique that complements SEM by providing elemental analysis of the sample. jeolusa.com It works by detecting the characteristic X-rays emitted from a sample when irradiated by an electron beam. jeolusa.com This allows for the identification and semi-quantitative determination of the elemental composition of the analyzed area. jeolusa.com